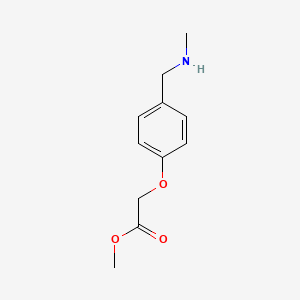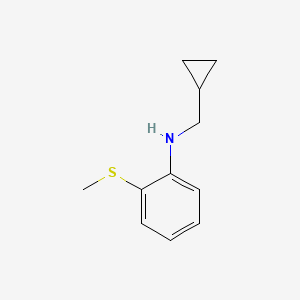![molecular formula C12H13NO4 B13306758 Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate is a chemical compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of an acetyloxy group, a pyridin-2-yl group, and a prop-2-enoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate typically involves the esterification of 2-(pyridin-2-yl)methylprop-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The pyridin-2-yl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(hydroxy)(pyridin-2-yl)methyl]prop-2-enoate: This compound has a hydroxy group instead of an acetyloxy group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyrimidine ring in place of the prop-2-enoate moiety.
Uniqueness
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyloxy and pyridin-2-yl groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
methyl 2-[acetyloxy(pyridin-2-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-8(12(15)16-3)11(17-9(2)14)10-6-4-5-7-13-10/h4-7,11H,1H2,2-3H3 |
Clave InChI |
MAGNANJTNPBBMV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=N1)C(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


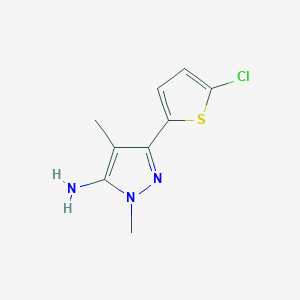
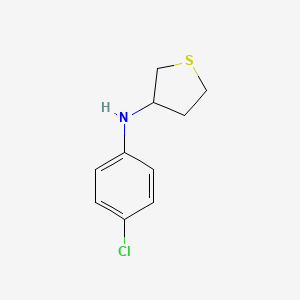
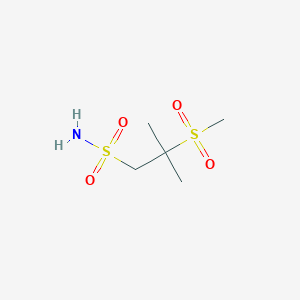

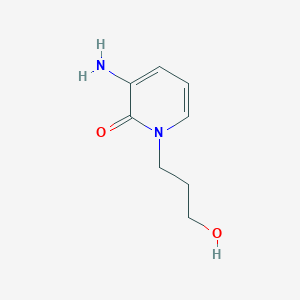
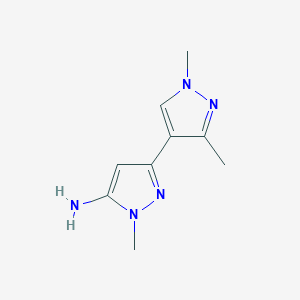
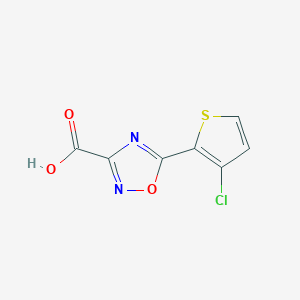
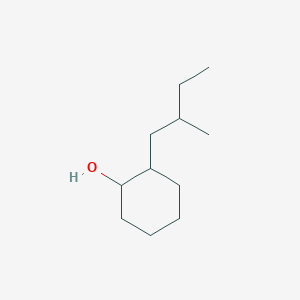
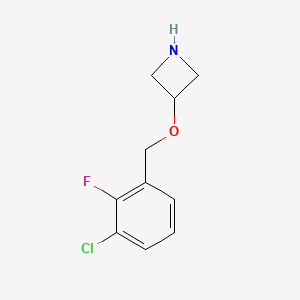
amine](/img/structure/B13306740.png)
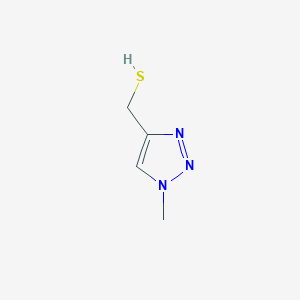
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
